Benzamide, 4-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxo-1-tricyclo[3.3.1.13,7]dec-1-ylethyl]-
Overview
Description
Benzamide, 4-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxo-1-tricyclo[33113,7]dec-1-ylethyl]- is a complex organic compound that features an adamantane core, a piperazine ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxo-1-tricyclo[3.3.1.13,7]dec-1-ylethyl]- typically involves multiple steps. One common method includes the following steps:
Formation of the Adamantane Derivative: The adamantane core is functionalized to introduce reactive groups. This can be achieved through halogenation or hydroxylation reactions.
Piperazine Ring Introduction: The functionalized adamantane is then reacted with a piperazine derivative under controlled conditions to form the intermediate compound.
Benzamide Formation: The intermediate is further reacted with 4-methylbenzoyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxo-1-tricyclo[3.3.1.13,7]dec-1-ylethyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzamide, 4-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxo-1-tricyclo[3.3.1.13,7]dec-1-ylethyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.
Mechanism of Action
The mechanism of action of Benzamide, 4-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxo-1-tricyclo[3.3.1.13,7]dec-1-ylethyl]- involves its interaction with specific molecular targets. The adamantane core provides rigidity and stability, while the piperazine ring can interact with biological receptors or enzymes. The benzamide group may enhance binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-Adamantylamine: Shares the adamantane core but lacks the piperazine and benzamide groups.
4-Methylpiperazine: Contains the piperazine ring but does not have the adamantane or benzamide components.
4-Methylbenzamide: Features the benzamide group but lacks the adamantane and piperazine structures.
Uniqueness
Benzamide, 4-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxo-1-tricyclo[3.3.1.13,7]dec-1-ylethyl]- is unique due to the combination of its structural components. The presence of the adamantane core provides exceptional stability and rigidity, while the piperazine ring and benzamide group offer versatile functionalization possibilities. This combination makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-[1-(1-adamantyl)-2-(4-methylpiperazin-1-yl)-2-oxoethyl]-4-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O2/c1-17-3-5-21(6-4-17)23(29)26-22(24(30)28-9-7-27(2)8-10-28)25-14-18-11-19(15-25)13-20(12-18)16-25/h3-6,18-20,22H,7-16H2,1-2H3,(H,26,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUAHCCTZPMUGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(=O)N2CCN(CC2)C)C34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001122116 | |
Record name | 4-Methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxo-1-tricyclo[3.3.1.13,7]dec-1-ylethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001122116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1009290-04-3 | |
Record name | 4-Methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxo-1-tricyclo[3.3.1.13,7]dec-1-ylethyl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1009290-04-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxo-1-tricyclo[3.3.1.13,7]dec-1-ylethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001122116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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